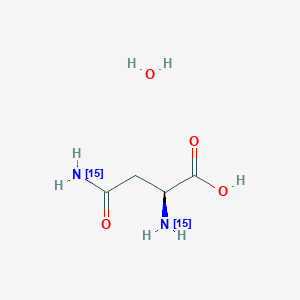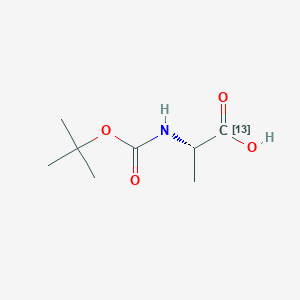
1,3-Di-tert-butil-imidazolio tetrafluoroborato
Descripción general
Descripción
1,3-Di-tert-butylimidazolium tetrafluoroborate is an N-heterocyclic carbene (NHC) compound with the molecular formula C11H21BF4N2. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .
Aplicaciones Científicas De Investigación
1,3-Di-tert-butylimidazolium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as the Mizoroki-Heck reaction.
Biology: Its stability and reactivity make it useful in biochemical studies and enzyme catalysis.
Mecanismo De Acción
Target of Action
1,3-Di-tert-butylimidazolium tetrafluoroborate is an N-heterocyclic carbene (NHC) compound . The primary targets of this compound are palladium (II) ions . These ions play a crucial role in various catalytic reactions, particularly in the Mizoroki-Heck reaction .
Mode of Action
The compound interacts with its targets by forming a complex with palladium (II) ions . This complex, known as di-μ-iodobis (1,3-di-tert-butylimidazolin-2-ylidene)diiododipalladium (II), acts as a catalyst in the Mizoroki-Heck reaction .
Biochemical Pathways
The Mizoroki-Heck reaction is a key biochemical pathway affected by this compound . This reaction is a palladium-catalyzed carbon-carbon cross-coupling process that allows for the formation of substituted alkenes from aryl halides and alkenes . The downstream effects include the synthesis of various organic compounds.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond, resulting in the synthesis of a new organic compound . On a cellular level, this can lead to the production of various bioactive molecules, depending on the substrates used in the reaction.
Análisis Bioquímico
Biochemical Properties
1,3-Di-tert-butylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, it is used in the preparation of di-μ-iodobis(1,3-di-tert-butylimidazolin-2-ylidene)diiododipalladium(II), a palladium(II)-NHC complex, which can catalyze the Mizoroki-Heck reaction . The nature of these interactions often involves the formation of stable complexes that enhance the efficiency of biochemical reactions.
Cellular Effects
The effects of 1,3-Di-tert-butylimidazolium tetrafluoroborate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in cellular activities. For example, its role as a catalyst in biochemical reactions can lead to alterations in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, 1,3-Di-tert-butylimidazolium tetrafluoroborate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. These interactions can result in the modulation of enzyme activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Di-tert-butylimidazolium tetrafluoroborate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular activities .
Dosage Effects in Animal Models
The effects of 1,3-Di-tert-butylimidazolium tetrafluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing biochemical reactions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
1,3-Di-tert-butylimidazolium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role as a catalyst in biochemical reactions allows it to influence the flow of metabolites through different pathways. This can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1,3-Di-tert-butylimidazolium tetrafluoroborate within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
1,3-Di-tert-butylimidazolium tetrafluoroborate exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .
Métodos De Preparación
1,3-Di-tert-butylimidazolium tetrafluoroborate can be synthesized by reacting paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate (35% in water) . The reaction typically involves the following steps:
Formation of the imidazolium ring: Paraformaldehyde reacts with tert-butyl amine to form the imidazolium ring.
Introduction of the tetrafluoroborate anion: Hydrogen tetrafluoroborate is added to the reaction mixture to introduce the tetrafluoroborate anion, resulting in the formation of 1,3-Di-tert-butylimidazolium tetrafluoroborate.
Industrial production methods for this compound are similar but often involve optimized reaction conditions and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Di-tert-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the imidazolium ring acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: It forms complexes with metals, such as palladium, which can catalyze reactions like the Mizoroki-Heck reaction.
Common reagents and conditions used in these reactions include:
Palladium complexes: For catalysis in the Mizoroki-Heck reaction.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,3-Di-tert-butylimidazolium tetrafluoroborate can be compared with other similar N-heterocyclic carbene compounds, such as:
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
These compounds share similar structures and properties but differ in their substituents, which can affect their reactivity and applications. 1,3-Di-tert-butylimidazolium tetrafluoroborate is unique due to its tert-butyl groups, which provide steric hindrance and stability, making it particularly useful in certain catalytic applications .
Propiedades
IUPAC Name |
1,3-ditert-butylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFLHRYFPBGTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584697 | |
| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263163-17-3 | |
| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















